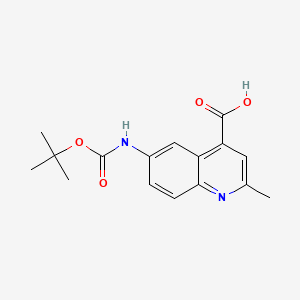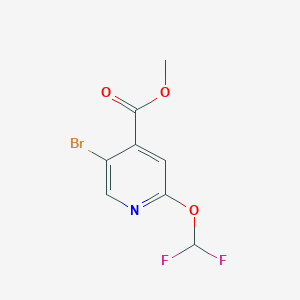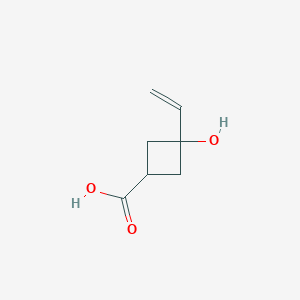
Propyl dipropoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl dipropoxyacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is synthesized through the esterification of propyl alcohol and dipropoxyacetic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propyl dipropoxyacetate is typically synthesized through an esterification reaction. The reaction involves the condensation of propyl alcohol with dipropoxyacetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction scheme is as follows:
Propyl alcohol+Dipropoxyacetic acidH2SO4Propyl dipropoxyacetate+Water
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The ester can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Dipropoxyacetic acid and propyl alcohol.
Reduction: Propyl alcohol and dipropoxyacetic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl dipropoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the manufacture of fragrances, flavorings, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of propyl dipropoxyacetate involves its hydrolysis by esterases to produce propyl alcohol and dipropoxyacetic acid. These products can then participate in various metabolic pathways. The ester group in this compound is susceptible to nucleophilic attack, leading to its cleavage and subsequent release of the alcohol and acid components.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Butyl acetate: Used in the production of lacquers and paints.
Isopropyl acetate: Employed as a solvent in coatings and inks.
Propyl dipropoxyacetate stands out due to its specific applications in scientific research and industry, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
6065-83-4 |
|---|---|
Molekularformel |
C11H22O4 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
propyl 2,2-dipropoxyacetate |
InChI |
InChI=1S/C11H22O4/c1-4-7-13-10(12)11(14-8-5-2)15-9-6-3/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
MSAWEGHMPWQICF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(C(=O)OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)







![[(2,4-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13905425.png)


![cis-3-Tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13905429.png)


